REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].ClCCl.P(Cl)(Cl)(Cl)=O.[CH3:14][C:15]1[NH:16][CH:17]=[C:18]([CH3:24])[C:19]=1[CH2:20][C:21]([OH:23])=[O:22]>C(OCC)(=O)C.CCCCCC.C(O)(=O)C>[CH:3]([C:17]1[NH:16][C:15]([CH3:14])=[C:19]([CH2:20][C:21]([OH:23])=[O:22])[C:18]=1[CH3:24])=[O:4] |f:4.5.6|
|
Name
|
|
Quantity
|
230 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
222 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
240 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=C(C1CC(=O)O)C
|
Name
|
ice water
|
Quantity
|
1200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ethyl acetate hexane acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.CCCCCC.C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was slowly added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 5° C.
|
Type
|
CUSTOM
|
Details
|
reached was 30° C
|
Type
|
STIRRING
|
Details
|
The mixture was stirred in an ice bath for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The dichloromethane layer was separated
|
Type
|
TEMPERATURE
|
Details
|
The aqueous layer was cooled to 9° C.
|
Type
|
CUSTOM
|
Details
|
reached was 50° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed three times with 300 mL of water each time and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1=C(C(=C(N1)C)CC(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 274 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |